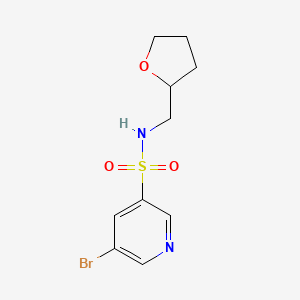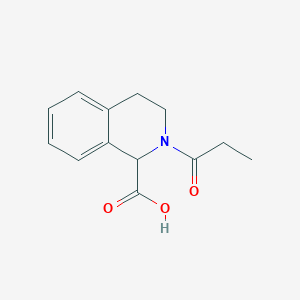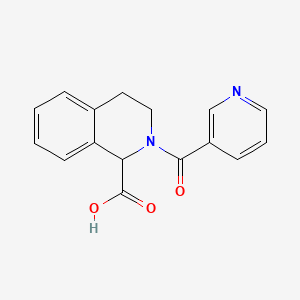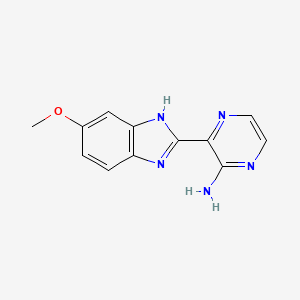![molecular formula C13H15BrN2O4 B7588884 4-[(2-Bromophenyl)methylcarbamoyl]morpholine-2-carboxylic acid](/img/structure/B7588884.png)
4-[(2-Bromophenyl)methylcarbamoyl]morpholine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(2-Bromophenyl)methylcarbamoyl]morpholine-2-carboxylic acid is a chemical compound that has gained attention in scientific research for its potential applications in various fields, including medicine, agriculture, and material science.
Mécanisme D'action
The mechanism of action of 4-[(2-Bromophenyl)methylcarbamoyl]morpholine-2-carboxylic acid is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes that are essential for the growth and survival of cancer cells, bacteria, and fungi. It may also interfere with the cell membrane integrity of herbivorous and insect pests, leading to their death.
Biochemical and physiological effects:
The biochemical and physiological effects of 4-[(2-Bromophenyl)methylcarbamoyl]morpholine-2-carboxylic acid depend on the concentration, duration of exposure, and the target organism. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of cell growth and proliferation. In bacteria and fungi, this compound has been shown to inhibit the synthesis of essential biomolecules, leading to their death. In herbivorous and insect pests, this compound has been shown to disrupt the normal functioning of their nervous system and cause paralysis and death.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-[(2-Bromophenyl)methylcarbamoyl]morpholine-2-carboxylic acid in lab experiments include its high potency, selectivity, and relatively low toxicity compared to other compounds with similar activity. However, its limited solubility in water and organic solvents may pose a challenge in some experiments. Moreover, its high cost and limited availability may limit its use in large-scale experiments.
Orientations Futures
For the study of 4-[(2-Bromophenyl)methylcarbamoyl]morpholine-2-carboxylic acid include the development of new synthetic methods to improve the yield and purity of the compound. Moreover, further studies are needed to elucidate the mechanism of action of this compound and to identify its molecular targets. In addition, the potential use of this compound as a lead compound for the development of new drugs, pesticides, and materials should be explored. Finally, the environmental impact of this compound should be evaluated to ensure its safe use and disposal.
Méthodes De Synthèse
The synthesis of 4-[(2-Bromophenyl)methylcarbamoyl]morpholine-2-carboxylic acid involves the reaction between 2-bromobenzylamine and morpholine-2,5-dione in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate, which is then treated with a suitable acid to obtain the final product. The yield and purity of the product depend on the reaction conditions and the quality of the starting materials.
Applications De Recherche Scientifique
4-[(2-Bromophenyl)methylcarbamoyl]morpholine-2-carboxylic acid has been studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, this compound has been shown to exhibit anticancer activity by inhibiting the growth of cancer cells. It has also been studied for its potential use as an antibiotic and antifungal agent. In agriculture, this compound has been shown to have herbicidal and insecticidal activity, making it a potential candidate for the development of new pesticides. In material science, this compound has been studied for its potential use as a building block for the synthesis of new materials with unique properties.
Propriétés
IUPAC Name |
4-[(2-bromophenyl)methylcarbamoyl]morpholine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrN2O4/c14-10-4-2-1-3-9(10)7-15-13(19)16-5-6-20-11(8-16)12(17)18/h1-4,11H,5-8H2,(H,15,19)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCFVNTFQXVJPID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)NCC2=CC=CC=C2Br)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(2-Bromophenyl)methylcarbamoyl]morpholine-2-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[(3-bromothiophen-2-yl)methyl]-2-imidazol-1-ylethanamine](/img/structure/B7588837.png)




![N-[(3-bromothiophen-2-yl)methyl]-1-(2-chlorophenyl)methanamine](/img/structure/B7588870.png)
![N-[(3-bromothiophen-2-yl)methyl]-1-pyridin-2-ylethanamine](/img/structure/B7588876.png)

![3-[(2-Methylcyclopentyl)amino]benzamide](/img/structure/B7588888.png)

